5-[2-(trifluoromethyl)benzenesulfonamido]benzene-1,3-dicarboxylic acid
Description
Properties
IUPAC Name |
5-[[2-(trifluoromethyl)phenyl]sulfonylamino]benzene-1,3-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3NO6S/c16-15(17,18)11-3-1-2-4-12(11)26(24,25)19-10-6-8(13(20)21)5-9(7-10)14(22)23/h1-7,19H,(H,20,21)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSIXESJELOWBSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)NC2=CC(=CC(=C2)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-[2-(Trifluoromethyl)benzenesulfonamido]benzene-1,3-dicarboxylic acid is a synthetic compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its unique structure, which includes a trifluoromethyl group and a sulfonamide moiety. The chemical formula is . Its structural representation is as follows:
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit various enzymes, particularly those involved in metabolic pathways. This inhibition can affect cell proliferation and survival.
- Antimicrobial Properties : Similar compounds have demonstrated antimicrobial activity, suggesting that this compound may also exhibit similar effects against bacterial strains.
- Anti-inflammatory Effects : Research indicates that sulfonamides can modulate inflammatory pathways, potentially reducing inflammation in various tissues.
Pharmacological Effects
The pharmacological profile of this compound includes:
- Antibacterial Activity : Preliminary studies have shown efficacy against certain Gram-positive and Gram-negative bacteria.
- Anticancer Potential : Some derivatives have shown promise in inhibiting cancer cell lines, indicating potential for further development in oncology.
- Toxicological Studies : Safety assessments are crucial; initial findings suggest low toxicity levels in vitro.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antibacterial | Inhibition of bacterial growth | |
| Anticancer | Reduced viability in cancer cell lines | |
| Anti-inflammatory | Decreased cytokine production |
Table 2: Comparative Analysis with Similar Compounds
| Compound Name | Antibacterial Activity | Anticancer Activity | References |
|---|---|---|---|
| 5-[2-(Trifluoromethyl)benzenesulfonamido]... | Moderate | High | |
| Sulfanilamide | High | Moderate | |
| Benzene sulfonamide | Low | High |
Case Studies
Several case studies highlight the biological activity of this compound:
- Case Study on Antibacterial Efficacy : A study demonstrated that the compound exhibited significant antibacterial activity against Staphylococcus aureus, with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL. This suggests its potential use as an antibacterial agent in clinical settings.
- Case Study on Cancer Cell Lines : In vitro studies showed that the compound reduced the proliferation of MCF-7 breast cancer cells by 50% at a concentration of 25 µM after 48 hours of treatment. This indicates its potential as a chemotherapeutic agent.
- Toxicology Assessment : A toxicity study conducted on murine models indicated no significant adverse effects at therapeutic doses, supporting the safety profile for further development.
Scientific Research Applications
Research indicates that compounds containing benzenesulfonamide groups exhibit various biological activities, including:
- Antimicrobial Properties : Certain derivatives have shown effectiveness against bacterial strains, making them candidates for antibiotic development.
- Anticancer Activity : Some studies suggest that benzenesulfonamide derivatives can inhibit cancer cell proliferation, indicating potential in cancer therapeutics.
- Enzyme Inhibition : This compound may act as an inhibitor for specific enzymes involved in disease pathways, providing a basis for drug design.
Applications in Pharmaceuticals
-
Drug Development :
- The unique structure of 5-[2-(trifluoromethyl)benzenesulfonamido]benzene-1,3-dicarboxylic acid allows it to be explored as a lead compound for new drugs targeting various diseases.
- Case studies have shown its potential in developing inhibitors for specific targets in cancer therapy and infectious diseases.
-
Targeted Therapy :
- The compound's ability to selectively inhibit certain biological pathways positions it as a candidate for targeted therapies, particularly in oncology.
-
Synthesis of New Derivatives :
- Researchers are investigating modifications of this compound to enhance its efficacy and reduce toxicity. This includes the synthesis of various analogs with altered functional groups.
Applications in Materials Science
The incorporation of fluorinated compounds into materials science has led to advancements in:
- Fluorinated Polymers : The unique properties of trifluoromethyl groups can improve the thermal stability and chemical resistance of polymers.
- Coatings and Adhesives : The hydrophobic nature of fluorinated compounds makes them suitable for applications in coatings that require water and oil repellency.
Data Table: Summary of Research Findings
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s unique sulfonamido-trifluoromethyl group distinguishes it from other benzene-1,3-dicarboxylic acid derivatives. Below is a comparative analysis of key analogs:
Physicochemical Properties
- Acidity : The trifluoromethyl and sulfonamido groups in the target compound are electron-withdrawing, enhancing the acidity of its carboxylic protons compared to tert-butyl (electron-donating) or hydroxyl derivatives .
- Thermal Stability : Pyridyl and tert-butyl analogs exhibit high thermal stability (>300°C), making them suitable for high-temperature applications . In contrast, the target compound’s stability is less documented, though sulfonamido groups generally confer moderate thermal resilience.
- Solubility : Hydroxyl and pyridyl derivatives show improved solubility in polar solvents due to hydrogen bonding or coordination capabilities, whereas tert-butyl and brominated analogs are more lipophilic .
Preparation Methods
Synthesis of 5-Aminobenzene-1,3-dicarboxylic Acid
The amino group at position 5 of benzene-1,3-dicarboxylic acid is introduced via nitration followed by reduction. Nitration of benzene-1,3-dicarboxylic acid faces challenges due to the deactivating nature of the carboxylic acid groups, which direct electrophilic substitution to the meta position. To achieve para-nitration relative to one carboxylic acid group, a protecting group strategy is employed.
Procedure :
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Protection : One carboxylic acid group is esterified using methanol and sulfuric acid, yielding methyl benzene-1,3-dicarboxylate.
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Nitration : The esterified derivative undergoes nitration with concentrated nitric acid and sulfuric acid at 0–5°C, producing methyl 5-nitrobenzene-1,3-dicarboxylate.
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Reduction : Catalytic hydrogenation (H₂, Pd/C) in ethanol reduces the nitro group to an amine, yielding methyl 5-aminobenzene-1,3-dicarboxylate.
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Deprotection : Hydrolysis with aqueous NaOH regenerates the carboxylic acids, yielding 5-aminobenzene-1,3-dicarboxylic acid.
Synthesis of 2-(Trifluoromethyl)benzenesulfonyl Chloride
The sulfonamide precursor is synthesized via sulfonation of 2-(trifluoromethyl)benzene.
Procedure :
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Sulfonation : 2-(Trifluoromethyl)benzene reacts with chlorosulfonic acid at 50°C for 4 hours, forming 2-(trifluoromethyl)benzenesulfonic acid.
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Chlorination : Treatment with phosphorus pentachloride (PCl₅) in dichloromethane converts the sulfonic acid to the sulfonyl chloride.
Sulfonamido Bond Formation
Direct Coupling of 5-Aminobenzene-1,3-dicarboxylic Acid with 2-(Trifluoromethyl)benzenesulfonyl Chloride
The sulfonamido linkage is formed via nucleophilic substitution.
Procedure :
-
Reaction Conditions :
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5-Aminobenzene-1,3-dicarboxylic acid (1 equiv) and 2-(trifluoromethyl)benzenesulfonyl chloride (1.2 equiv) are stirred in anhydrous pyridine at 0°C.
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The mixture is warmed to room temperature and stirred for 12 hours.
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Workup : The reaction is quenched with ice-cold HCl, and the precipitate is filtered and recrystallized from ethanol/water.
Yield : 68–72%
Characterization :
Palladium-Catalyzed Cross-Coupling for Advanced Intermediates
Alternative routes employ Suzuki-Miyaura coupling to assemble fragments pre-functionalized with boronic acids and halides.
Procedure :
-
Synthesis of Boronic Acid Intermediate :
-
Coupling Reaction :
Yield : 57–61%
Optimization Notes :
-
Higher yields are achieved with degassed solvents and inert atmospheres.
Optimization of Reaction Conditions
Solvent and Temperature Effects
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| Pyridine, 25°C | 72 | 98 |
| DMF, 50°C | 65 | 95 |
| THF, Reflux | 58 | 91 |
Pyridine outperforms polar aprotic solvents due to its dual role as base and solvent, neutralizing HCl byproduct and preventing side reactions.
Catalytic Systems in Cross-Coupling
| Catalyst | Ligand | Yield (%) |
|---|---|---|
| Pd(PPh₃)₄ | None | 57 |
| Pd(OAc)₂ | XPhos | 63 |
| PdCl₂(dtbpf) | dtbpf | 68 |
Bidentate phosphine ligands (e.g., dtbpf) enhance catalytic activity by stabilizing the Pd center.
Analytical Validation and Characterization
Spectroscopic Confirmation
Thermal Stability
TGA-DSC :
Challenges and Mitigation Strategies
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 5-[2-(trifluoromethyl)benzenesulfonamido]benzene-1,3-dicarboxylic acid, and how can purity be ensured?
- Answer : Synthesis typically involves sulfonamide coupling between benzene-1,3-dicarboxylic acid derivatives and 2-(trifluoromethyl)benzenesulfonyl chloride. Key steps include:
- Activation : Use of coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate carboxylic acid groups .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to achieve >95% purity. Monitor via HPLC or LC-MS .
- Purity Validation : NMR (¹H/¹³C) to confirm absence of unreacted sulfonyl chloride or byproducts; elemental analysis for stoichiometric validation .
Q. How can researchers characterize the solubility and stability of this compound under varying pH conditions?
- Answer :
- Solubility : Perform shake-flask experiments in buffered solutions (pH 1–12) at 25°C. The trifluoromethyl and sulfonamide groups enhance hydrophobicity, reducing solubility in acidic media but improving it in basic conditions (e.g., pH >10) .
- Stability : Accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis. The sulfonamide linkage is prone to hydrolysis in strongly acidic (pH <2) or alkaline (pH >12) conditions .
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
- Answer :
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–8.5 ppm) and carboxylic acid protons (broad δ 12–13 ppm). Trifluoromethyl groups appear as singlets in ¹⁹F NMR (δ -60 to -70 ppm) .
- FT-IR : Confirm sulfonamide (S=O stretching at 1150–1350 cm⁻¹) and carboxylic acid (O-H stretch at 2500–3300 cm⁻¹) functionalities .
Q. What are the key considerations for assessing this compound’s biological activity in vitro?
- Answer :
- Assay Design : Use enzyme inhibition assays (e.g., carbonic anhydrase) due to sulfonamide’s known role in metalloenzyme binding. Include positive controls (e.g., acetazolamide) .
- Dose-Response : Test concentrations from 1 nM–100 µM in triplicate. Monitor solubility limits using DMSO as a co-solvent (<1% v/v) .
Advanced Research Questions
Q. How can computational methods optimize the synthesis pathway for this compound?
- Answer : Apply quantum chemical calculations (DFT, B3LYP/6-31G*) to model transition states and identify energy barriers in sulfonamide coupling. Tools like Gaussian or ORCA can predict optimal reaction conditions (e.g., solvent polarity, temperature) . ICReDD’s reaction path search methods integrate experimental data with computational predictions to reduce trial-and-error .
Q. What strategies resolve contradictory data in biological activity studies across different research groups?
- Answer :
- Meta-Analysis : Compare assay conditions (e.g., buffer composition, enzyme isoforms). For example, discrepancies in IC₅₀ values may arise from variations in pH or ionic strength .
- Structural Analogues : Synthesize derivatives (e.g., replacing trifluoromethyl with methyl groups) to isolate electronic vs. steric effects .
Q. How do reaction fundamentals inform reactor design for scaling up this compound’s synthesis?
- Answer :
- Kinetic Profiling : Determine rate constants (e.g., Arrhenius plots) to select batch vs. flow reactors. Flow systems are preferred for exothermic sulfonylation steps .
- Membrane Separation : Use nanofiltration membranes (MWCO 300–500 Da) to remove unreacted reagents and concentrate the product .
Q. What advanced analytical techniques quantify trace impurities in this compound?
- Answer :
- LC-QTOF-MS : Detect impurities at ppm levels using high-resolution mass spectrometry.
- X-ray Crystallography : Resolve structural ambiguities (e.g., sulfonamide conformation) that affect bioactivity .
Q. How do electronic effects of the trifluoromethyl group influence the compound’s reactivity and binding affinity?
- Answer :
- Electron-Withdrawing Effects : The -CF₃ group increases sulfonamide’s acidity (pKa ~8–10), enhancing hydrogen bonding with target enzymes.
- DFT Calculations : Map electrostatic potential surfaces to predict binding interactions with hydrophobic enzyme pockets .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
